Abrin

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Abrin (L) hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:

Biomarker für this compound-Vergiftung: This compound (L) wird als Surrogat-Biomarker für den Nachweis einer this compound-Vergiftung in klinischen und forensischen Umgebungen verwendet.

Pharmakologische Studien: Aufgrund seiner strukturellen Ähnlichkeit mit Tryptophan wird this compound (L) in Studien verwendet, die den Metabolismus und die Funktion von Tryptophan-Derivaten untersuchen.

Toxikologische Forschung: This compound (L) wird auf seine toxischen Wirkungen und seine mögliche Verwendung bei der Entwicklung von Antidoten gegen this compound-Vergiftung untersucht.

Wirkmechanismus

This compound (L) übt seine Wirkungen hauptsächlich durch seine Wechselwirkung mit Ribosomen aus. Es hemmt die Proteinsynthese, indem es an die ribosomale RNA bindet, was zur Inaktivierung des Ribosoms und zum anschließenden Zelltod führt . Zu den beteiligten molekularen Zielstrukturen gehören die ribosomale RNA und die zugehörigen Proteine .

Wirkmechanismus

Target of Action

Abrine, also known as N-Methyl-L-tryptophan, is an alkaloid found in the leaves of the plant Abrus precatorius It’s known that abrine is specific to members of the genusAbrus and can be used as a marker for the presence or ingestion of abrin .

Mode of Action

It’s known that abrine shows radical scavenging and antioxidant properties in vitro . The crystal structure of abrine has been determined by X-ray diffraction , which could provide insights into its interaction with its targets.

Biochemical Pathways

It’s known that abrine is a small coextracting molecule that can be used as a marker for the presence or ingestion of this compound . This compound is a toxic protein that inhibits protein synthesis in cells , suggesting that abrine may have a similar effect.

Pharmacokinetics

It’s known that abrine can be detected in urine, suggesting that it is absorbed and excreted by the body .

Result of Action

It’s known that abrine shows radical scavenging and antioxidant properties in vitro . This suggests that abrine may have a protective effect against oxidative stress in cells.

Action Environment

It’s known that abrine can be detected in various food and beverage samples , suggesting that it remains stable and active in different environments.

Biochemische Analyse

Biochemical Properties

Abrine interacts with various enzymes, proteins, and other biomolecules. It is known to inhibit Indoleamine-2,3-dioxygenase 1 (IDO1), an enzyme responsible for the metabolism of tryptophan into kynurenine . This interaction plays a crucial role in modulating immune responses and promoting the activation of immunosuppressive cells .

Cellular Effects

Abrine has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting protein synthesis, leading to cell death . In cancer cells, Abrine can suppress immune escape and enhance the immunotherapy of anti-PD-1 antibody . It also inhibits the expression of PD-L1 in cancer cells or tumor tissue .

Molecular Mechanism

Abrine exerts its effects at the molecular level through several mechanisms. It binds to the ribosomes in the cells, inhibiting protein synthesis and leading to cell death . Additionally, Abrine can inhibit the IDO1-JAK1-STAT1 signaling pathway, which is involved in immune response regulation .

Temporal Effects in Laboratory Settings

In laboratory settings, Abrine shows prolonged retention in non-small cell lung cancers (NSCLCs), suggesting high metabolic rates of tryptophan in these tumors . Its toxic effects are completely abrogated if the toxin is exposed to temperatures of 74 °C or higher .

Metabolic Pathways

Abrine is involved in the tryptophan metabolic pathway. It inhibits the enzyme IDO1, which catalyzes the conversion of tryptophan into kynurenine . This interaction plays a crucial role in modulating immune responses .

Transport and Distribution

Given its ability to bind to ribosomes and inhibit protein synthesis, it is likely that Abrine can be transported into cells and distributed to the sites of protein synthesis .

Subcellular Localization

Given its mechanism of action, it is likely that Abrine localizes to the ribosomes within the cells where it exerts its effects .

Vorbereitungsmethoden

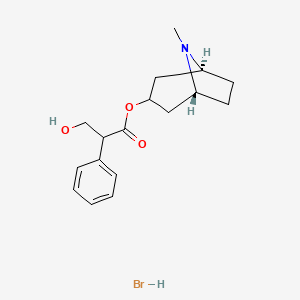

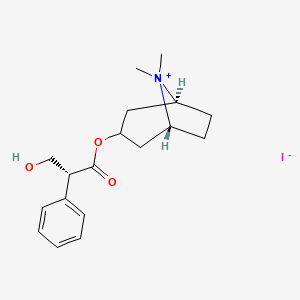

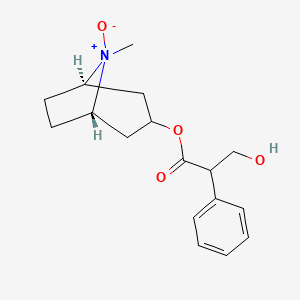

Synthesewege und Reaktionsbedingungen: : Abrin (L) kann durch Methylierung von L-Tryptophan synthetisiert werden. Der Prozess beinhaltet die Verwendung von Methylierungsmitteln wie Methyliodid oder Dimethylsulfat in Gegenwart einer Base wie Natriumhydroxid . Die Reaktion erfolgt typischerweise unter milden Bedingungen, wobei die Temperatur bei etwa 25-30°C gehalten wird .

Industrielle Produktionsverfahren: : Die industrielle Produktion von this compound (L) ist aufgrund seiner toxischen Natur nicht üblich. Extraktion aus den Samen von Abrus precatorius ist eine praktikable Methode. Die Samen werden gemahlen und einer Lösungsmittelextraktion mit Methanol oder Ethanol unterzogen. Der Extrakt wird dann mittels chromatographischer Techniken gereinigt, um this compound (L) zu isolieren .

Analyse Chemischer Reaktionen

Arten von Reaktionen: : Abrin (L) unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid können verwendet werden.

Substitution: Elektrophile Reagenzien wie Brom oder Chlor können unter sauren Bedingungen verwendet werden.

Hauptprodukte: : Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zur Bildung von N-Methyl-L-Tryptophan-Derivaten mit verschiedenen funktionellen Gruppen führen, die am Indolring gebunden sind .

Vergleich Mit ähnlichen Verbindungen

Abrin (L) ähnelt anderen Indolalkaloiden wie:

Ricinin: In der Rizinuspflanze, Ricinus communis, enthalten.

Mutterkornalkaloide: Von Pilzen produziert, haben diese Verbindungen ebenfalls erhebliche Auswirkungen auf das zentrale Nervensystem.

Eindeutigkeit: : this compound (L) ist aufgrund seines spezifischen Vorkommens in der Rosenkranzpflanze und seiner Verwendung als Biomarker für this compound-Vergiftung einzigartig . Seine strukturelle Ähnlichkeit mit Tryptophan macht es auch zu einer wertvollen Verbindung für die Untersuchung des Tryptophan-Metabolismus .

Eigenschaften

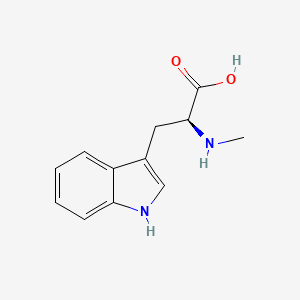

IUPAC Name |

3-(1H-indol-3-yl)-2-(methylamino)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-13-11(12(15)16)6-8-7-14-10-5-3-2-4-9(8)10/h2-5,7,11,13-14H,6H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZCIKBSVHDNIDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(CC1=CNC2=CC=CC=C21)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40967027 | |

| Record name | N-Methyltryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40967027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

487-59-2, 526-31-8 | |

| Record name | N-Methyltryptophan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=487-59-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyltryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40967027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

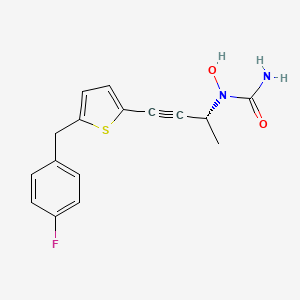

Feasible Synthetic Routes

Q1: How does abrine exert its toxic effects?

A1: Abrine is a ribosome-inactivating protein (RIP) that inhibits protein synthesis. [] It binds irreversibly to the 60S ribosomal subunit, disrupting the translation process essential for cell survival. []

Q2: What are the downstream effects of abrine's action on ribosomes?

A2: By inhibiting protein synthesis, abrine leads to cell death and multi-organ failure, particularly affecting the liver, kidneys, and gastrointestinal tract. []

Q3: What is the molecular formula and weight of abrine?

A3: Abrine has a molecular formula of C12H14N2O2 and a molecular weight of 218.25 g/mol. []

Q4: What spectroscopic data is available to characterize abrine?

A4: Abrine's structure has been confirmed using techniques like NMR, HRMS, and X-ray crystallography. [, , ] Additionally, HPLC-DAD and LC-MS/MS have been used for its qualitative and quantitative determination. []

Q5: Does abrine possess any catalytic properties?

A6: While abrine itself is not known for catalytic activity, enzymes like N-methyltryptophan oxidase (MTOX) from E. coli are involved in its metabolic breakdown. [, , ]

Q6: Have computational methods been used to study abrine?

A7: Yes, molecular docking simulations have been used to investigate abrine's interactions with proteins like peroxisome proliferator-activated receptor gamma (PPARγ) and isocitrate dehydrogenase 2 (IDH2) mutants, suggesting potential for anti-cancer drug development. [, ]

Q7: What are the safety concerns surrounding abrine?

A10: Abrine is highly toxic, even in small amounts. [] It poses a significant risk through ingestion, inhalation, and injection, requiring strict handling and safety protocols. [, ]

Q8: What are the toxicological effects of abrine poisoning?

A14: Abrine poisoning can lead to severe gastrointestinal symptoms, organ damage (liver, kidney), and death due to multi-organ failure. [, ]

Q9: How is abrine exposure detected and confirmed?

A15: Abrine exposure can be detected by measuring its levels in biological samples like urine and blood using techniques like LC-MS/MS. [, , ]

Q10: What analytical techniques are used to quantify abrine in various matrices?

A16: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is commonly used to quantify abrine in biological samples and food matrices. [, , , ] Other techniques like HPLC-DAD have also been employed. [, ]

Q11: What is the environmental fate of abrine?

A11: Research on the environmental impact and degradation of abrine is limited and requires further investigation.

Q12: Have analytical methods for abrine detection and quantification been validated?

A18: Yes, analytical methods for abrine, particularly using LC-MS/MS, have been validated for accuracy, precision, and specificity in various matrices, including food and biological samples. [, , ]

Q13: What are the quality control measures for abrine used in research?

A13: Quality control measures include using certified reference materials, rigorous method validation, and regular instrument calibration to ensure accuracy and reliability of analytical data.

Q14: What is the historical context of abrine research?

A20: Abrine has been recognized for its toxicity for centuries. [] Early research focused on characterizing its structure and understanding its toxic mechanisms. [, ] Recent studies explore its potential in cancer research and develop sensitive detection methods for biosecurity purposes. [, , ]

Q15: Are there any cross-disciplinary applications of abrine research?

A21: Abrine research finds applications in various fields, including toxicology, analytical chemistry, biochemistry, and pharmacology. [] Its potential as an anti-cancer agent is being explored through collaborations between chemists, biologists, and clinicians. [, ]

Q16: What research infrastructure and resources are crucial for abrine research?

A22: Advanced analytical tools like LC-MS/MS, NMR, and computational modeling software are essential for studying abrine. Access to biological samples, cell lines, and animal models is crucial for in vitro and in vivo investigations. [, , , , ]

Q17: What are the alternatives and substitutes for abrine in its potential applications?

A23: Due to its toxicity, abrine has limited practical applications. Researchers are exploring alternative compounds with similar mechanisms of action but lower toxicity profiles for potential therapeutic use. [, ]

Q18: What are the challenges and future directions in abrine research?

A24: Key challenges include mitigating abrine's toxicity, understanding its long-term effects, and exploring its potential for therapeutic applications safely and effectively. [, ] Future research should focus on developing less toxic derivatives, investigating drug delivery systems, and identifying specific targets for its anti-cancer activity.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

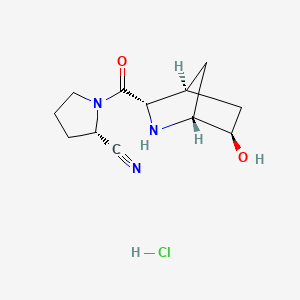

![(2S)-1-[(1R,3S,4S,6R)-6-hydroxy-2-azabicyclo[2.2.1]heptane-3-carbonyl]pyrrolidine-2-carbonitrile](/img/structure/B1665298.png)

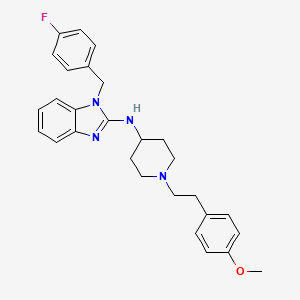

![N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B1665320.png)